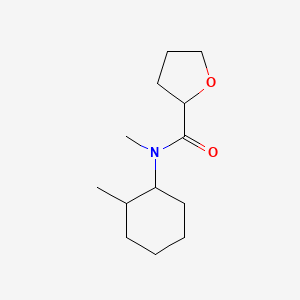
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However, MXE has also shown potential for scientific research in various fields, including neuroscience and pharmacology.
Wirkmechanismus
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide works by blocking NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. This leads to a dissociative state, where the user experiences a sense of detachment from their surroundings and a distortion of sensory perception.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, leading to feelings of euphoria and pleasure. It has also been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a well-defined mechanism of action, making it useful for studying the effects of dissociative drugs on the central nervous system.
However, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide also has several limitations. It is a controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse and can be dangerous at high doses, which can limit its use in animal studies.
Zukünftige Richtungen
There are several potential future directions for research involving N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide. One area of interest is its potential as an antidepressant, due to its ability to increase dopamine and serotonin levels in the brain. It may also have potential as an analgesic, due to its interaction with opioid receptors.
Another area of interest is the development of new dissociative drugs based on the structure of N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide. This could lead to the discovery of new drugs with improved therapeutic potential and fewer side effects.
Overall, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has shown potential for scientific research in various fields. However, its potential for abuse and potential dangers at high doses must be carefully considered when using it in lab experiments.
Synthesemethoden
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with 2,2,2-trichloroethyl chloroformate and 2-amino-2-methyl-1-propanol. The resulting intermediate is then reacted with 2-methylcyclohexanone to yield N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has shown potential for scientific research in various fields. In neuroscience, it has been used to study the role of NMDA receptors in synaptic plasticity and memory formation. N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has also been used to investigate the effects of dissociative drugs on the central nervous system and their potential as antidepressants.
In pharmacology, N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide has been studied for its potential as an analgesic and its interaction with opioid receptors. It has also been used to investigate the mechanism of action of other arylcyclohexylamine drugs, such as ketamine and phencyclidine.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-6-3-4-7-11(10)14(2)13(15)12-8-5-9-16-12/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNVSMQLTNSFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7494975.png)
![1-(3-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one](/img/structure/B7494979.png)
![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
![5-[(2-Methylphenyl)-phenylmethyl]sulfanyl-1,3,4-thiadiazol-2-amine](/img/structure/B7494985.png)
![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
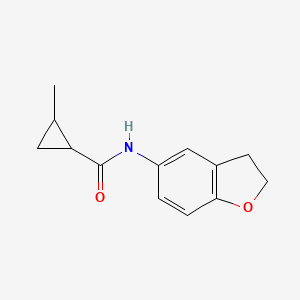
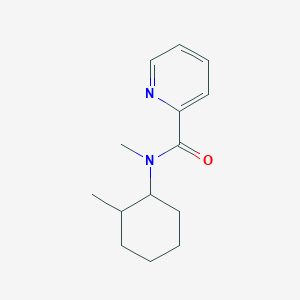
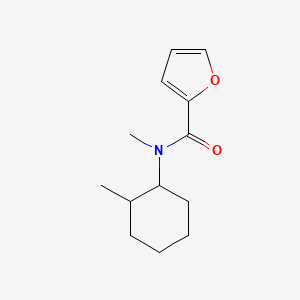
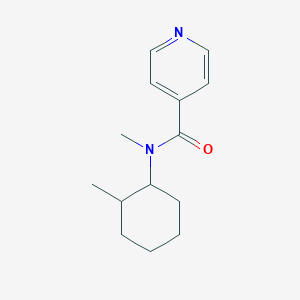
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)